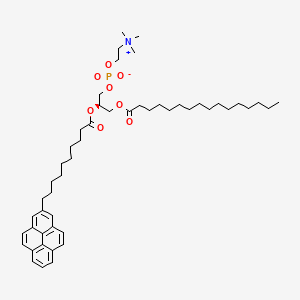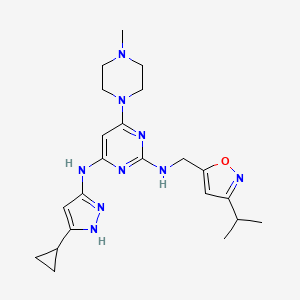![molecular formula C13H21NO3 B8049639 Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B8049639.png)
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate
Overview
Description
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route is the reaction of ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate with a carbamoylating agent, such as carbonyldiimidazole (CDI), in the presence of a base like triethylamine (TEA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases such as cancer.
Industry: Its unique chemical properties make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Ethyl 5-carbamoylbicyclo[3.3.1]nonane-1-carboxylate
Ethyl 5-carbamoyl-3-azabicyclo[3.2.2]nonane-1-carboxylate
Ethyl 5-carbamoyl-2-azabicyclo[3.2.2]nonane-1-carboxylate
Properties
IUPAC Name |
ethyl 5-carbamoylbicyclo[3.2.2]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-17-11(16)13-5-3-4-12(6-8-13,7-9-13)10(14)15/h2-9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUODBGCILPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC(CC1)(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8049561.png)

![5-[(aminoiminomethyl)thio]-L-norvaline,hydrobromide](/img/structure/B8049567.png)

![[(3R,4aR,5S,6S,6aR,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B8049577.png)

![Ethyl 7-methyl-2-methylsulfonyl-3,8a-dihydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B8049599.png)
![(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B8049602.png)
![1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate](/img/structure/B8049603.png)
![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B8049604.png)
![Benzyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8049607.png)
![tert-butyl N-[[(5S)-4-benzyl-3-(hydroxymethyl)-5-propan-2-ylmorpholin-3-yl]methyl]carbamate](/img/structure/B8049615.png)
![ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate](/img/structure/B8049629.png)

